CID 164889466

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ERG240 is a selective inhibitor of branched-chain aminotransferase 1 (BCAT1), with an IC50 of 0.1-1 nM . This compound has shown significant potential in reducing oxygen consumption and glycolysis through the downregulation of IRG1 expression, leading to decreased itaconate production in human macrophages . ERG240 is primarily used for research purposes, particularly in the fields of cancer, rheumatoid arthritis, and bone disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

ERG240 is synthesized through a series of chemical reactions involving branched-chain amino acids. The transamination process results in the formation of branched-chain alpha-keto acids, which are further decarboxylated to form derivatives of coenzyme A .

Industrial Production Methods

The industrial production of ERG240 involves the use of advanced molecular modeling approaches based on the X-ray crystal structures of BCAT1 . This method ensures the high purity and quality of the compound, making it suitable for research purposes .

Chemical Reactions Analysis

Types of Reactions

ERG240 undergoes several types of chemical reactions, including:

Oxidation: ERG240 can be oxidized to form various metabolites.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: ERG240 can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving ERG240 include:

Oxidizing agents: These agents facilitate the oxidation of ERG240.

Reducing agents: These agents are used to reduce ERG240 to its derivatives.

Substituting agents: These agents help in the substitution reactions involving ERG240.

Major Products Formed

The major products formed from the reactions involving ERG240 include various metabolites and derivatives that are used for research purposes .

Scientific Research Applications

ERG240 has a wide range of scientific research applications, including:

Mechanism of Action

ERG240 exerts its effects by selectively inhibiting branched-chain aminotransferase 1 (BCAT1). This inhibition leads to decreased oxygen consumption and glycolysis through the downregulation of IRG1 expression, resulting in decreased itaconate production in human macrophages . The molecular targets and pathways involved include the IRG1/itaconate axis within the tricarboxylic acid cycle .

Comparison with Similar Compounds

ERG240 is unique in its selective inhibition of BCAT1, which sets it apart from other similar compounds. Some of the similar compounds include:

Daporinad (FK866): An inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).

GGTI 298 TFA salt: An inhibitor of geranylgeranyltransferase I.

AOA (Aminooxyacetic acid) hemihydrochloride: An inhibitor of aminotransferases.

ERG240’s unique mechanism of action and its potential therapeutic applications make it a valuable compound for scientific research and drug development .

Properties

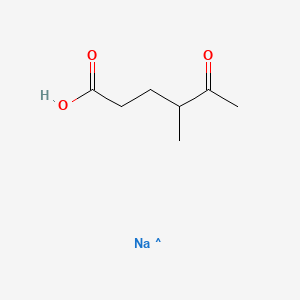

Molecular Formula |

C7H12NaO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

InChI |

InChI=1S/C7H12O3.Na/c1-5(6(2)8)3-4-7(9)10;/h5H,3-4H2,1-2H3,(H,9,10); |

InChI Key |

OZCBVJCPUSOCRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)O)C(=O)C.[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B10830301.png)

![tert-butyl N-[(E,4S,7S)-7-benzyl-8-[(2S)-2-[[(2S)-1-[[(2S)-1-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-8-oxooct-5-en-4-yl]carbamate](/img/structure/B10830309.png)

![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile](/img/structure/B10830322.png)

![1-[7-[6-cyclopropyl-2-[1-(3-methoxypropyl)piperidin-4-yl]oxy-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B10830337.png)

![5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol](/img/structure/B10830338.png)

![(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;methane;sulfuric acid](/img/structure/B10830357.png)

![(1R,2S,4R,6R,7R,10S,11R,14S,16R)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde](/img/structure/B10830359.png)